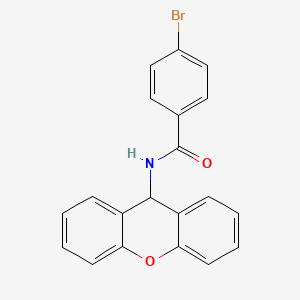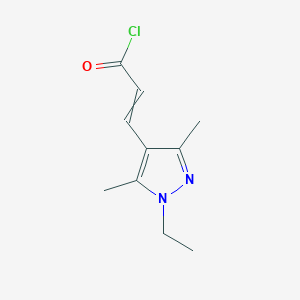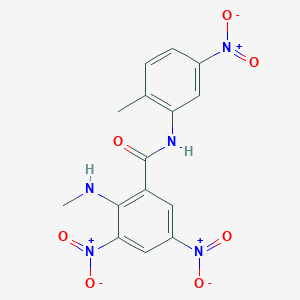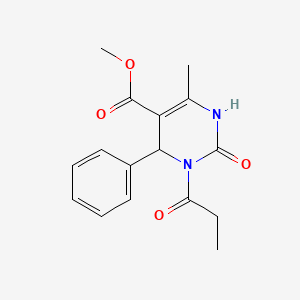
4-bromo-N-(9H-xanthen-9-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(9H-xanthen-9-yl)benzamide is a synthetic compound that belongs to the family of xanthenes. It has gained significant attention in scientific research due to its potential biological activity and applications. The compound is characterized by the presence of a bromine atom at the 4-position of the benzamide group and a xanthene moiety, which contributes to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-bromo-N-(9H-xanthen-9-yl)benzamide involves several steps. One common method includes the reaction of 4-bromobenzoic acid with 9H-xanthene-9-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Analyse Des Réactions Chimiques
4-bromo-N-(9H-xanthen-9-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The xanthene moiety can undergo oxidation to form xanthone derivatives, which are known for their biological activities.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures, which can be useful in drug development.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-bromo-N-(9H-xanthen-9-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a valuable tool in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(9H-xanthen-9-yl)benzamide involves its interaction with specific molecular targets. The xanthene moiety is known to interact with various enzymes and receptors, leading to inhibition or activation of specific pathways . The bromine atom in the benzamide group can also play a role in enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
4-bromo-N-(9H-xanthen-9-yl)benzamide can be compared with other similar compounds, such as:
4-methyl-N-(9H-xanthen-9-yl)benzamide: This compound has a methyl group instead of a bromine atom, which can affect its chemical reactivity and biological activity.
4-bromo-N-(6-methyl-pyridin-2-yl)benzamide: This compound has a pyridine ring instead of a xanthene moiety, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the bromine atom and xanthene moiety, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H14BrNO2 |
|---|---|
Poids moléculaire |
380.2 g/mol |
Nom IUPAC |
4-bromo-N-(9H-xanthen-9-yl)benzamide |
InChI |
InChI=1S/C20H14BrNO2/c21-14-11-9-13(10-12-14)20(23)22-19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-12,19H,(H,22,23) |
Clé InChI |
NNGURTKKCFKROK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-2-{[4-(dimethylamino)phenyl]carbonyl}hydrazinecarboxamide](/img/structure/B12467905.png)

![ethyl N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}-2-ethoxy-3,3,3-trifluoroalaninate](/img/structure/B12467912.png)

![Methyl 3,3,3-trifluoro-2-phenoxy-2-({[4-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-YL)phenyl]carbamoyl}amino)propanoate](/img/structure/B12467916.png)
![N-[2-(Dimethylcarbamoylmethylsulfanyl)benzothiazol-6-YL]-3-phenyl-propanamide](/img/structure/B12467917.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)propanamide](/img/structure/B12467924.png)
![2-(4-chlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate](/img/structure/B12467942.png)
![1-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12467951.png)

![2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B12467962.png)


![5-Fluoro-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12467980.png)
